molecular formula C18H17NO2 B1253637 Cycloclausenamide

Cycloclausenamide

Cat. No.: B1253637
M. Wt: 279.3 g/mol
InChI Key: QVGJMLNUOQHRAS-TWMKSMIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloclausenamide is a natural organic compound that has been isolated from the plant Clausena lansium (Lour.) Skeels . Scientific studies have focused on elucidating its complex molecular structure, which has a molecular formula of C18H17O2N and a molecular weight of 279.34 g/mol . Research indicates that this compound can exist in multiple stereoisomeric forms, or epimerides, with studies comparing the crystal and stereo-structures of these different forms . The compound features a bicyclic structure incorporating both oxygen and nitrogen atoms . Available data suggests it has low water solubility . The specific biological activity, mechanism of action, and full research applications of this compound are not fully characterized in the publicly available scientific literature and represent an area for further investigation. This product is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

(1S,3R,4S,7R)-5-methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one

InChI

InChI=1S/C18H17NO2/c1-19-15-14(12-8-4-2-5-9-12)17(18(19)20)21-16(15)13-10-6-3-7-11-13/h2-11,14-17H,1H3/t14-,15+,16-,17+/m1/s1

InChI Key

QVGJMLNUOQHRAS-TWMKSMIVSA-N

Isomeric SMILES

CN1[C@H]2[C@H]([C@@H](C1=O)O[C@@H]2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CN1C2C(C(C1=O)OC2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Hepatoprotective Effects:
Cycloclausenamide has demonstrated significant hepatoprotective properties in various studies. One notable research project investigated its effects on mice subjected to carbon tetrachloride (CCl4) poisoning. The results indicated that this compound administration led to a marked reduction in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver damage. The study's findings are summarized in the following tables:

Table 1: Mouse Weight and Organ Weights Post-Treatment

GroupDosage (mg/kg)Body Weight Before Test (g)Body Weight After Test (g)Liver Weight (g)Spleen Weight (g)
Blank Group20.30 ± 1.3327.40 ± 3.120.82 ± 0.030.062 ± 0.0003
Positive Controls3020.20 ± 1.3925.77 ± 3.181.15 ± 0.280.072 ± 0.0005
CCl4 Model Group?20.12 ± 1.4025.40 ± 20.321.55 ± 0.170.073 ± 0.00003
This compound Low Dose Group220.14 ± 1.3228.05 ± 6.281.41 ± 0.140.072 ± 0.00035
This compound High Dose Group820.10 ± 1.2827.04 ± 3.201.02 ± 0.250.065 ± 0.0003

Table Notes: Compared with the model group, results were statistically significant at P<0.05P<0.05.

Table 2: Liver and Spleen Indices

GroupDosage (mg/kg)Liver IndexSpleen Index
Blank Group3.862 ± 0.33420.2562 ± 0.00137
Positive Controls305.715 ± 0.73280.2572 ± 0.0005
CCl4 Model Group?5.655 ± 1.07170.2773 ± 0.000083
This compound Low Dose Group25.541 ± 1.5140.2872 ± 0.000335
This compound High Dose Group85.102 ± 0.1225 0.2365 ± 0.00093

Table Notes: Compared with the model group, results were statistically significant at P<0.01P<0.01.

Potential in Drug Design

This compound's structural properties make it a promising candidate for drug design, particularly due to its stability and bioactivity profile similar to other cyclotides, which are known for their ability to disrupt biological membranes and exhibit insecticidal properties . The unique cyclic structure of this compound allows it to serve as a scaffold for the development of modified peptides with enhanced therapeutic efficacy.

Case Studies and Research Findings

Several case studies have highlighted this compound's potential applications:

  • Neuroprotective Effects: Research has shown that this compound can enhance cell viability in neurotoxic environments, suggesting potential applications in treating neurodegenerative diseases .
  • Anticancer Properties: Investigations into its cytotoxic effects against various cancer cell lines have indicated that this compound may inhibit tumor growth without significant toxicity to normal cells, making it a candidate for further exploration in cancer therapeutics .

Preparation Methods

Retrosynthetic Analysis

The target molecule’s core structure suggests a disconnection at the lactam ring, leading to precursors such as trans-cinnamic acid derivatives. The strategy involves constructing the pyrrolidone moiety via intramolecular cyclization while maintaining enantiomeric purity.

Five-Step Synthesis from Trans-Cinnamic Acid

The most efficient route, reported by Zhu et al. (2021), proceeds via the following steps:

Step 1: Epoxidation of Trans-Cinnamic Acid

Trans-cinnamic acid undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C. This step achieves >90% conversion to the epoxide intermediate.

Step 2: Ring-Opening Aminolysis

The epoxide is treated with benzylamine in ethanol at 25°C, yielding a vicinal amino alcohol. This step introduces the nitrogen atom critical for lactam formation.

Step 3: Oxidation to α-Ketoamide

The amino alcohol is oxidized using pyridinium chlorochromate (PCC) in DCM, forming an α-ketoamide. Careful temperature control (0–5°C) prevents over-oxidation.

Step 4: Intramolecular Cyclization

Heating the α-ketoamide in toluene at 110°C with p-toluenesulfonic acid (p-TsOH) catalyzes cyclization, generating the γ-lactam core.

Step 5: Deprotection and Resolution

The benzyl protecting group is removed via hydrogenolysis (H₂, Pd/C), followed by chiral resolution using tartaric acid to isolate the (-)-enantiomer (99.9% ee).

Key Data:

StepReactionConditionsYield (%)
1EpoxidationmCPBA, DCM, 0°C92
2AminolysisBenzylamine, EtOH85
3OxidationPCC, DCM78
4Cyclizationp-TsOH, toluene82
5Deprotection/ResolutionH₂/Pd/C, tartaric acid72

Overall Yield: 8.9% (five steps).

Comparative Analysis of Methodologies

Advantages of the Zhu et al. Protocol

  • Cost-Effectiveness: Trans-cinnamic acid is inexpensive (~$0.50/g vs. >$10/g for advanced intermediates in prior methods).

  • Operational Simplicity: Avoids cryogenic conditions (-78°C) and anhydrous solvents, reducing technical demands.

  • Scalability: Column chromatography is minimized, favoring industrial application.

Limitations and Optimization Opportunities

  • Low Overall Yield: The 8.9% yield highlights inefficiencies in multi-step processes, particularly during oxidation and resolution.

  • Stereochemical Drift: Minor racemization occurs during cyclization, necessitating rigorous chiral resolution.

Alternative Approaches in Literature

While the Zhu et al. method dominates recent literature, earlier strategies employed asymmetric catalysis:

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic clausenamide achieved 45% yield of (-)-enantiomer but required specialized enzymes and prolonged reaction times.

Chiral Pool Synthesis

Starting from D-mannitol, a 12-step route achieved 3.2% overall yield. Despite stereochemical precision, the method’s complexity renders it impractical for scale-up.

Industrial Feasibility and Process Considerations

Solvent Selection and Waste Management

The Zhu protocol uses DCM and toluene, posing environmental and safety concerns. Substituting with cyclopentyl methyl ether (CPME) or 2-methyl-THF could enhance sustainability.

Q & A

Q. How can researchers mitigate bias in high-throughput screening (HTS) campaigns for this compound derivatives?

  • Methodological Answer : Use Z’-factor validation to confirm assay robustness. Include counterscreens to exclude false positives (e.g., aggregation-based inhibition). Blind compound libraries during screening and apply machine learning (e.g., SVM) to prioritize hits. Disclose funding sources and conflicts of interest in the "Acknowledgments" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloclausenamide
Reactant of Route 2
Cycloclausenamide

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